Enhanced Lipophilicity: XLogP3 Comparison of 7-Fluoro-6-methylisoquinoline Against Its Mono-Substituted Analogs
The computed lipophilicity (XLogP3) of 7-fluoro-6-methylisoquinoline is 2.6, which is higher than that of its closest analogs 6-methylisoquinoline (XLogP3 = 2.4) and 7-fluoroisoquinoline (XLogP3 = 2.3) [1][2][3]. This quantified difference is a direct consequence of the synergistic effect of both the lipophilic methyl group and the inductive effect of the fluorine atom on the isoquinoline scaffold.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 6-methylisoquinoline: 2.4; 7-fluoroisoquinoline: 2.3 |
| Quantified Difference | Δ = +0.2 vs. 6-methylisoquinoline; Δ = +0.3 vs. 7-fluoroisoquinoline |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
A higher logP value of 0.2-0.3 units can significantly influence membrane permeability and oral absorption potential, making this compound a distinct choice for optimizing the pharmacokinetic profile of drug candidates where CNS penetration is desired.
- [1] PubChem. (2026). 7-Fluoro-6-methylisoquinoline (Compound Summary). CID 21300598. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 6-Methylisoquinoline (Compound Summary). CID 640959. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). 7-Fluoroisoquinoline (Compound Summary). CID 20493452. National Center for Biotechnology Information. View Source
